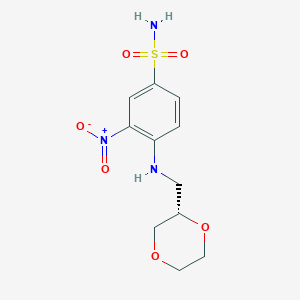

(S)-4-(((1,4-dioxan-2-yl)methyl)amino)-3-nitrobenzenesulfonamide

Description

Properties

Molecular Formula |

C11H15N3O6S |

|---|---|

Molecular Weight |

317.32 g/mol |

IUPAC Name |

4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrobenzenesulfonamide |

InChI |

InChI=1S/C11H15N3O6S/c12-21(17,18)9-1-2-10(11(5-9)14(15)16)13-6-8-7-19-3-4-20-8/h1-2,5,8,13H,3-4,6-7H2,(H2,12,17,18)/t8-/m0/s1 |

InChI Key |

RQTYXXLPLPXMNF-QMMMGPOBSA-N |

Isomeric SMILES |

C1CO[C@H](CO1)CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |

Canonical SMILES |

C1COC(CO1)CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

(S)-4-(((1,4-dioxan-2-yl)methyl)amino)-3-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific biological pathways. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.

The compound primarily functions as an inhibitor of the Bcl-2 protein, which is known to regulate apoptosis (programmed cell death). By inhibiting Bcl-2, (S)-4-(((1,4-dioxan-2-yl)methyl)amino)-3-nitrobenzenesulfonamide can promote apoptosis in cancer cells, making it a candidate for cancer therapies. The structural features of the compound, including the nitro and sulfonamide groups, contribute to its interaction with the Bcl-2 protein and other cellular targets.

Biological Activity Data

Recent studies have demonstrated the cytotoxic effects of (S)-4-(((1,4-dioxan-2-yl)methyl)amino)-3-nitrobenzenesulfonamide on various cancer cell lines. The following table summarizes key findings regarding its cytotoxic activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| PC-3 (Prostate Cancer) | 10.22 | Induction of apoptosis via Bcl-2 inhibition |

| MDA-MB-231 (Breast Cancer) | 8.5 | Dual inhibition of EGFR and PI3K pathways |

| HCT116 (Colorectal Cancer) | 19.80 | Modulation of apoptotic signaling pathways |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness against these cancer types .

Case Studies

A recent study investigated the efficacy of this compound in vitro against several human cancer cell lines. The results indicated that it exhibited significant cytotoxicity compared to standard chemotherapeutic agents like erlotinib. Specifically, in PC-3 cells, it showed an IC50 value of 10.22 µM, which is competitive with existing treatments .

In another study focusing on MDA-MB-231 cells, (S)-4-(((1,4-dioxan-2-yl)methyl)amino)-3-nitrobenzenesulfonamide demonstrated a more potent effect than erlotinib with an IC50 value of 8.5 µM. This suggests that the compound may have dual targeting capabilities that could enhance its therapeutic profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the dioxane moiety and sulfonamide group can significantly influence the biological activity of the compound. Compounds with electron-withdrawing groups tend to exhibit enhanced cytotoxicity due to increased reactivity with cellular targets .

Comparison with Similar Compounds

Key Structural Analogues

Below is a comparative analysis of structurally related sulfonamide derivatives:

Functional Group Analysis

- Heterocyclic Moieties :

- The 1,4-dioxane ring in the target compound enhances solubility and stereochemical specificity .

- Piperazine (in compound 4l and PDB entry) improves pharmacokinetic properties via hydrogen bonding .

- Triazine (in sulfonylurea herbicides) enables herbicidal activity through acetolactate synthase inhibition .

- Substituent Effects : Fluorophenyl (4l) and chlorobiphenyl (PDB entry) groups increase lipophilicity and target affinity , while cycloalkyl chains (analogues 25–34) modulate metabolic stability .

Preparation Methods

Amination Reaction

The amination step involves nucleophilic substitution of the sulfonyl chloride with the (S)-1,4-dioxan-2-ylmethylamine:

- Solvents: Protic and aprotic solvents are suitable, including toluene (preferred), methanol, ethanol, isopropanol, tetrahydrofuran, dioxane, dichloromethane, and others.

- Temperature: The reaction is conducted preferably at reflux temperatures of the solvent, typically between 60 °C and 90 °C, but can range from -20 °C up to 200 °C depending on scale and solvent.

- Stoichiometry: The amination agent is used in excess, often 10 to 15 equivalents relative to the sulfonyl chloride to drive the reaction to completion.

- Reaction Time: Typically overnight stirring under nitrogen atmosphere ensures complete conversion.

Sulfonylation Step

- The sulfonylation involves coupling the amine intermediate with 3-nitrobenzenesulfonyl chloride.

- The reaction is usually performed under basic conditions to neutralize the released hydrochloric acid.

- Common bases include triethylamine or other organic amines.

- The reaction solvent can be dichloromethane or toluene.

- Temperature is maintained at ambient or slightly elevated to control reaction rate and selectivity.

Purification and Crystallization

- The crude product is purified by extraction and recrystallization.

- Suitable solvents for crystallization include toluene, ethyl acetate, or mixtures thereof.

- The process benefits from controlled crystallization to yield high purity sulfonamide with acceptable yields.

Representative Experimental Procedure (Adapted from Patent EP2970257B1)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | (S)-1,4-dioxan-2-ylmethylamine (15 eq), toluene, reflux (79 °C), N2 atmosphere | Amination of 3-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide intermediate |

| 2 | Triethylamine, 3-nitrobenzenesulfonyl chloride, dichloromethane, room temp | Sulfonylation reaction to install the 3-nitrobenzenesulfonyl group |

| 3 | Work-up: aqueous wash, brine wash, drying over Na2SO4 | Removal of impurities and solvents |

| 4 | Recrystallization from toluene or ethyl acetate | Purification to >95% purity |

Analytical and Characterization Data

- NMR Spectroscopy: ^1H NMR spectra recorded at 400 MHz in solvents such as CDCl3 or DMSO-d6 show characteristic signals for the dioxane ring protons, aromatic protons of the nitrobenzene ring, and the sulfonamide NH.

- Mass Spectrometry: Electrospray ionization (ESI) confirms molecular ion peaks consistent with the expected molecular weight.

- HPLC Purity: Final compounds exhibit purities above 95% by HPLC or LC-MS.

- Crystallography: Crystallization yields well-defined polymorphic forms suitable for pharmaceutical development.

Research Findings and Optimization Notes

- The use of toluene as solvent in the amination step provides an optimal balance between solubility and reaction rate.

- Excess amine ensures complete conversion but requires efficient work-up to remove residual amine.

- Temperature control is critical to avoid side reactions such as over-reduction or decomposition of the nitro group.

- The stereochemical configuration (S) is preserved throughout the process by avoiding harsh conditions.

- The process is scalable and amenable to industrial production with cost-effective reagents and solvents.

Summary Table of Preparation Parameters

| Parameter | Preferred Condition | Notes |

|---|---|---|

| Amination agent equivalents | 10–15 eq | Drives reaction to completion |

| Solvent | Toluene preferred | Good reflux temp and solubility |

| Temperature | 60–90 °C (reflux) | Optimal for reaction rate and selectivity |

| Reaction time | Overnight (12–16 h) | Ensures full conversion |

| Base for sulfonylation | Triethylamine | Neutralizes HCl byproduct |

| Purification | Recrystallization from toluene or ethyl acetate | Achieves >95% purity |

| Analytical methods | ^1H NMR, MS, HPLC | Confirm structure and purity |

Q & A

Basic: What synthetic methodologies are recommended for preparing (S)-4-(((1,4-dioxan-2-yl)methyl)amino)-3-nitrobenzenesulfonamide?

Answer:

The synthesis of sulfonamide derivatives typically involves coupling reactions between sulfonyl chlorides and amines. For this compound:

- Step 1: Prepare the nitrobenzenesulfonyl chloride intermediate by nitration of benzenesulfonyl chloride under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

- Step 2: React the intermediate with (S)-1,4-dioxan-2-ylmethylamine under basic conditions (e.g., Na₂CO₃ in DMF) to form the sulfonamide bond .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm stereochemical integrity using chiral HPLC .

Validation: Monitor reaction progress via TLC and confirm final structure via , , and high-resolution mass spectrometry (HRMS).

Basic: How can researchers characterize the electronic properties of this compound to predict its reactivity?

Answer:

- UV-Vis Spectroscopy: Analyze in solvents of varying polarity (e.g., DMSO, ethanol) to assess charge-transfer transitions influenced by the nitro and sulfonamide groups .

- Molar Conductivity: Measure in anhydrous DMF to evaluate electrolyte behavior; values >50 S·cm²·mol⁻¹ suggest ionic dissociation of the sulfonamide group .

- Hammett Constants: Use substituent constants ( for nitro, for sulfonamide) to calculate electronic effects on reaction kinetics .

Advanced: What experimental strategies can elucidate the role of the nitro group in biological activity?

Answer:

- Reduction Studies: Catalytically reduce the nitro group to an amine (e.g., H₂/Pd-C in ethanol) and compare bioactivity (e.g., enzyme inhibition) to the parent compound. This identifies if the nitro group acts as a pharmacophore or prodrug .

- Electrophilic Reactivity: Test reactions with nucleophiles (e.g., thiols, amines) under physiological pH to assess nitro group participation in covalent bonding, which may explain irreversible target binding .

Note: Include nitro-free analogs in biological assays as negative controls .

Advanced: How does the (S)-stereochemistry of the 1,4-dioxane moiety influence molecular interactions?

Answer:

- Chiral Resolution: Separate enantiomers via preparative HPLC using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and compare binding affinities in target proteins (e.g., Bcl-2 family proteins) .

- Molecular Dynamics (MD): Simulate interactions between the (S)-enantiomer and hydrophobic pockets in proteins (e.g., Bcl-xL) to identify stereospecific van der Waals contacts or hydrogen bonds .

Validation: Co-crystallize the compound with target proteins for X-ray crystallography to validate docking predictions .

Advanced: What analytical approaches resolve contradictions in reported solubility data for nitro-sulfonamide derivatives?

Answer:

- Solvent Screening: Measure solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using nephelometry or UV-Vis absorbance. Account for kinetic vs. thermodynamic solubility differences .

- Hansen Solubility Parameters (HSP): Calculate HSP for the compound and correlate with solvent polarity/donor-acceptor properties to identify optimal solubilizing agents .

Troubleshooting: If discrepancies persist, verify purity via differential scanning calorimetry (DSC) to rule out polymorphic interference .

Advanced: How can researchers design metal complexes with this compound to explore catalytic or therapeutic applications?

Answer:

- Coordination Studies: React with transition metals (e.g., Cu(II), Co(II)) in ethanol/water (1:1) under nitrogen. Characterize complexes via elemental analysis, IR (shift in and ), and magnetic susceptibility to determine geometry (e.g., octahedral vs. square planar) .

- Catalytic Screening: Test complexes in oxidation reactions (e.g., cyclohexane → adipic acid) using H₂O₂ as an oxidant. Monitor turnover frequency (TOF) via GC-MS .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction: Use QikProp (Schrödinger) to estimate logP (lipophilicity), Caco-2 permeability, and CYP450 inhibition. Cross-validate with experimental Caco-2 assays .

- Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS. Compare half-life () to in silico predictions from ADMET Predictor .

Advanced: How can researchers optimize the synthetic yield of the (S)-enantiomer?

Answer:

- Asymmetric Catalysis: Employ chiral catalysts (e.g., Jacobsen’s thiourea) during the sulfonamide bond formation to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC .

- Dynamic Kinetic Resolution: Use lipases (e.g., CAL-B) in a biphasic system to racemize the amine intermediate while selectively forming the (S)-sulfonamide .

Advanced: What strategies mitigate nitro group reduction during long-term stability studies?

Answer:

- Storage Conditions: Store under inert gas (argon) at −20°C in amber vials to prevent photolytic or oxidative degradation.

- Stabilizers: Add free-radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to formulations to inhibit metal-catalyzed reduction .

Validation: Conduct forced degradation studies (e.g., 40°C/75% RH for 6 months) and analyze via HPLC-UV to quantify degradation products .

Advanced: How does the 1,4-dioxane ring influence membrane permeability in cellular assays?

Answer:

- PAMPA Assay: Measure passive diffusion across artificial lipid membranes. Compare permeability () to analogs with alternative rings (e.g., morpholine, piperidine) to isolate the dioxane’s contribution .

- LogD Measurement: Determine octanol/water distribution coefficients at pH 7.4. A lower logD (hydrophilic) suggests reduced blood-brain barrier penetration, relevant for targeting peripheral tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.